molecular formula C7H7F3N2O2 B1320128 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006319-37-4

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B1320128
CAS No.: 1006319-37-4
M. Wt: 208.14 g/mol
InChI Key: ZTWFJHAQKMQGDY-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1006319-37-4) is a heterocyclic carboxylic acid featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a propanoic acid side chain at the 1-position . This compound is notable for its dual functional groups: the pyrazole ring contributes to aromatic stability and hydrogen-bonding interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The propanoic acid moiety introduces acidity (pKa ~4.5–5.0), making it suitable for salt formation and improving solubility in aqueous environments.

The compound is primarily utilized as a building block in medicinal chemistry, particularly in synthesizing nonsteroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitors . Its trifluoromethyl group is a common bioisostere for chlorides or methyl groups, optimizing pharmacokinetic properties in drug candidates.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)5-1-3-12(11-5)4-2-6(13)14/h1,3H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWFJHAQKMQGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238471
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-37-4
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the trifluoromethyl group enhanced the selectivity and potency against specific cancer types, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example, a case study involving animal models of arthritis indicated that treatment with this compound resulted in reduced joint swelling and pain, highlighting its therapeutic potential .

Agricultural Applications

Herbicide Development
this compound has been explored as a lead compound for developing new herbicides. Its structural features allow it to target specific biochemical pathways in plants, leading to selective herbicidal activity. Field trials have shown that formulations containing this compound effectively control weed species without harming crop plants .

Pesticidal Activity
In addition to herbicidal properties, the compound exhibits insecticidal activity against certain pests. Research has shown that it disrupts the nervous system of target insects, leading to paralysis and death. This makes it a valuable candidate for developing environmentally friendly pest control agents .

Materials Science

Polymer Synthesis
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. Case studies involving polycarbonate and polyurethane composites demonstrated improved performance metrics when this compound was used as an additive .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer ActivityEnhanced potency against cancer cell lines; potential for drug development
Anti-inflammatory PropertiesReduced joint swelling in animal models of arthritis
AgriculturalHerbicide DevelopmentEffective control of weeds without harming crops; positive field trial results
Pesticidal ActivityDisruption of insect nervous systems; potential for eco-friendly pest control
Materials SciencePolymer SynthesisImproved thermal stability and chemical resistance in polymer composites

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid Hydrochloride
  • Structure: Differs by an amino (-NH₂) group at the pyrazole 4-position and a hydrochloride salt.
  • Molecular Formula : C₇H₈F₃N₃O₂·HCl .
  • Key Differences: The amino group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The hydrochloride salt form improves bioavailability compared to the free acid .
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
  • Structure : Bromo (-Br) and methyl (-CH₃) substituents at pyrazole 4- and 5-positions.
  • Molecular Formula : C₈H₈BrF₃N₂O₂ (MW ≈315.0) .
  • Key Differences :
    • Bromine adds steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions.
    • Methyl group increases metabolic stability by blocking oxidation sites.
  • Applications : Intermediate in synthesizing halogenated kinase inhibitors.
3-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]propanoic Acid
  • Structure : Pyrazole linked to a phenyl ring with 3,5-dimethyl substituents.
  • Molecular Formula : C₁₄H₁₆N₂O₂ (MW: 244.29) .
  • Reduced acidity (pKa ~5.5) due to electron-donating methyl groups.
  • Applications : Anticancer agent scaffolds targeting COX-2 .

Positional Isomers and Side-Chain Modifications

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
  • Structure: Propanoic acid attached to pyrazole at the 1-position (vs. 3-position in the target compound).
  • Molecular Formula : C₇H₇F₃N₂O₂ (MW: 222.14) .
  • Key Differences :
    • Altered spatial orientation reduces steric hindrance, improving binding to flat active sites (e.g., ATP pockets).
    • Lower logP (1.8 vs. 2.3) due to shorter side chain.
Darolutamide Derivatives
  • Structure: Pyrazole with chloro (-Cl) and cyano (-CN) substituents, coupled to a chiral propanoic acid (e.g., darolutamide) .
  • Key Differences: Chloro and cyano groups increase electron-withdrawing effects, enhancing receptor binding affinity. Chiral center in the side chain improves selectivity for androgen receptors .

Functional Group Additions

3-(Methylsulfamoyl)propanoic Acid Derivatives
  • Structure : Incorporates sulfonamide (-SO₂NHCH₃) instead of trifluoromethyl-pyrazole .
  • Key Differences :
    • Sulfonamide enhances acidity (pKa ~3.5) and hydrogen-bonding capacity.
    • Broader antimicrobial activity due to sulfonamide’s mechanism of action .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP pKa
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₈H₁₀F₃N₃O₂ 237.18 -CF₃ (3-position) 2.3 4.7
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid HCl C₇H₈F₃N₃O₂·HCl 223.15 + 36.46 -NH₂ (4-position), HCl salt 1.5 4.2 (acid), 8.1 (amine)
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₈H₈BrF₃N₂O₂ 315.02 -Br (4-position), -CH₃ (5-position) 3.1 4.5
Darolutamide analog C₁₈H₁₄ClN₅O₂ 399.79 -Cl, -CN, chiral center 3.8 5.0

Biological Activity

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, with the chemical formula C7H7F3N2O2C_7H_7F_3N_2O_2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC7H7F3N2O2C_7H_7F_3N_2O_2
Molecular Weight208.14 g/mol
CAS Number1006319-37-4
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has shown promise in inhibiting specific enzymes that play crucial roles in disease pathways. For instance, it has been studied for its inhibitory effects on meprin α and β, which are involved in various inflammatory processes .
  • Receptor Modulation : Research indicates that pyrazole derivatives can act as modulators of different receptors, including cyclin-dependent kinases (CDKs). Compounds similar to this compound have demonstrated selective inhibition of CDK2 and CDK9, which are critical in cell cycle regulation .
  • Antiproliferative Effects : Several studies have reported that pyrazole-based compounds exhibit antiproliferative activity against various cancer cell lines, including HeLa and HCT116 cells. This suggests potential applications in cancer therapy .

Case Study 1: Meprin Inhibition

A study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions could enhance the inhibitory potency against meprin enzymes. The introduction of a trifluoromethyl group was noted to improve selectivity and binding affinity .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that related pyrazole compounds exhibited significant growth inhibition of human tumor cell lines. For instance, derivatives with similar scaffolds showed IC50 values in the low micromolar range against multiple cancer types, indicating their potential as anticancer agents .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, compounds containing trifluoromethyl groups generally exhibit increased metabolic stability and favorable distribution characteristics due to their lipophilicity .

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